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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

An In-depth Technical Guide to the Research Applications of 5-Methylisoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring, a
five-membered ring containing adjacent nitrogen and oxygen atoms. This scaffold is of
significant interest in medicinal chemistry due to its presence in numerous biologically active
molecules and approved drugs. The unique electronic properties of the isoxazole ring,
combined with the reactive potential of the nitrile group, make 5-Methylisoxazole-3-
carbonitrile a versatile building block for synthesizing diverse and complex molecular
architectures. Its derivatives have shown promise in various therapeutic areas, particularly as
antimicrobial and anticancer agents. This guide explores the core research applications,
experimental methodologies, and relevant biological pathways associated with this valuable
chemical intermediate.

Core Chemical Properties and Reactivity

5-Methylisoxazole-3-carbonitrile serves as a key intermediate for the synthesis of more
complex molecules. The nitrile group (-C=N) is a primary site of reactivity, readily undergoing
nucleophilic attack and substitution, which allows for its conversion into other functional groups
like carboxylic acids, amides, and amines. This reactivity is fundamental to its utility as a
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scaffold in drug discovery, enabling the generation of libraries of related compounds for
structure-activity relationship (SAR) studies.

Property Value

Molecular Formula CsHaN20

Molecular Weight 108.10 g/mol

Appearance Liquid

Key Functional Groups Isoxazole Ring, Nitrile (-C=N), Methyl (-CHs)

Application 1: Development of Novel Antitubercular
Agents

A significant application of the 5-methylisoxazole scaffold lies in the development of potent
antitubercular agents. Research has demonstrated that derivatives of 5-methylisoxazole-3-
carboxamide, which can be synthesized from the corresponding carboxylic acid (a direct
hydrolysis product of 5-Methylisoxazole-3-carbonitrile), exhibit significant activity against
Mycobacterium tuberculosis.

Quantitative Biological Data

The following table summarizes the in vitro antitubercular activity of several 5-methylisoxazole-
3-carboxamide derivatives against the Mycobacterium tuberculosis H37Rv strain, highlighting
the potential of this chemical class.[1]

Compound ID Structure/Substituent MIC (uM)
9 N-(4-bromophenyl) 6.25

10 N-(4-chlorophenyl) 3.125

13 N-(2,4-dichlorophenyl) 6.25

14 N-(3,4-dichlorophenyl) 3.125
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MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which
prevents visible growth of a bacterium.

Experimental Protocols

The following protocols describe the general synthetic workflow for creating active
antitubercular carboxamide derivatives starting from 5-methylisoxazole-3-carboxylic acid, a
readily accessible derivative of the title carbonitrile.[1]

Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
o A mixture of 5-methylisoxazole-3-carboxylic acid and thionyl chloride (SOCI2) is prepared.
e A catalytic amount of ice-cold pyridine is added to the mixture.

e The reaction is stirred at room temperature until the conversion to the acid chloride is
complete, as monitored by an appropriate method (e.g., TLC or IR spectroscopy).

¢ The excess thionyl chloride is removed under reduced pressure to yield the crude 5-
methylisoxazole-3-carbonyl chloride, which is often used in the next step without further
purification.

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

e The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in a suitable anhydrous
solvent.

e The desired substituted aniline (ArNH:z) is added to the solution.
e The reaction mixture is stirred at room temperature for approximately 12 hours.

o Upon completion, the reaction mixture is worked up by washing with water and appropriate
agueous solutions to remove unreacted starting materials and byproducts.

e The organic layer is dried over an anhydrous salt (e.g., Na2SOa), filtered, and concentrated.

» The final product is purified, typically by recrystallization or column chromatography, to yield
the target carboxamide derivative.
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Visualized Experimental Workflow
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Caption: Synthetic pathway for antitubercular 5-methylisoxazole-3-carboxamides.
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Application 2: Scaffolding for Kinase Inhibitors

The isoxazole moiety is a recognized pharmacophore used in the design of kinase inhibitors.
Specifically, 5-methylisoxazole-3-carboxylic acid has been utilized as a reactant in the
preparation of aminopyrazole amide derivatives intended as Raf kinase inhibitors for melanoma
cells. Raf kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which
is frequently dysregulated in human cancers.

Signaling Pathway: The RAS/RAF/IMEK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular
signals into cellular responses like proliferation, differentiation, and survival.[2][3] In many
cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting
uncontrolled cell growth.[4] BRAF inhibitors selectively bind to the ATP-binding site of the
mutated BRAF kinase, blocking its activity and inhibiting downstream signaling.[5]

Visualized Signaling Pathway

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and highlights the
point of intervention for BRAF inhibitors, a class of drugs for which the 5-methylisoxazole
scaffold is highly relevant.
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Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of BRAF inhibitors.
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Conclusion

5-Methylisoxazole-3-carbonitrile and its derivatives represent a promising and versatile
scaffold for modern drug discovery. Its demonstrated utility in the synthesis of potent
antitubercular agents and its application as a core structure for kinase inhibitors underscore its
importance for researchers in medicinal chemistry. The straightforward reactivity of the nitrile
group allows for extensive chemical modification, enabling the exploration of vast chemical
spaces to optimize biological activity. The continued investigation of this and related isoxazole
structures is poised to yield novel therapeutic candidates for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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